1,4-Butanedione, 2-methyl-1,4-diphenyl-
Overview
Description
1,4-Butanedione, 2-methyl-1,4-diphenyl- is an organic compound with the molecular formula C17H16O2 It is a derivative of 1,4-butanedione, where two phenyl groups and one methyl group are attached to the carbon backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-butanedione, 2-methyl-1,4-diphenyl- typically involves the reaction of benzaldehyde with acetone in the presence of a base, followed by oxidation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques are often employed to achieve industrial-grade quality.
Chemical Reactions Analysis
Types of Reactions
1,4-Butanedione, 2-methyl-1,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions with halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid)
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
1,4-Butanedione, 2-methyl-1,4-diphenyl- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-butanedione, 2-methyl-1,4-diphenyl- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Butanedione, 1,4-diphenyl-: Lacks the methyl group, resulting in different chemical properties and reactivity.
1,4-Butanedione, 2,2-diphenyl-: Has two phenyl groups attached to the same carbon, leading to distinct structural and functional characteristics.
Uniqueness
1,4-Butanedione, 2-methyl-1,4-diphenyl- is unique due to the presence of both phenyl and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-methyl-1,4-diphenylbutane-1,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-13(17(19)15-10-6-3-7-11-15)12-16(18)14-8-4-2-5-9-14/h2-11,13H,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKWSTSDWYNHNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442830 | |
Record name | 1,4-Butanedione, 2-methyl-1,4-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15982-59-9 | |
Record name | 1,4-Butanedione, 2-methyl-1,4-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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